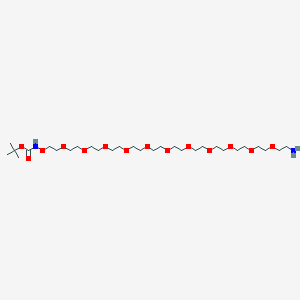

Amino-dPEG™(11)-aminoxy-Boc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

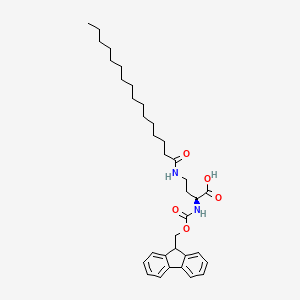

Amino-dPEG™(11)-aminoxy-Boc is a novel, synthetic peptide-based compound with potential applications in scientific research. Developed by Polypeptide Group, Inc., this compound has been used in a variety of lab experiments, including those related to protein structure and function, cell membrane dynamics, and drug delivery. The compound is composed of a Boc-protected aminooxy group attached to a polyethylene glycol (PEG) molecule, which is further attached to an amino group. This unique structure gives Amino-dPEG™(11)-aminoxy-Boc several advantages over other peptide-based compounds, including enhanced solubility and increased stability.

Applications De Recherche Scientifique

- Application : Researchers use this compound for bioconjugation, linking biomolecules (e.g., proteins, peptides, antibodies) to drug carriers or nanoparticles. The aminooxy group reacts with aldehydes or ketones to form stable oxime linkages, facilitating targeted drug delivery systems .

- Application : PEGylation improves the pharmacokinetics of therapeutic proteins and peptides by increasing their half-life, reducing immunogenicity, and enhancing stability. Researchers use this compound to modify biomolecules for better drug performance .

- Application : Scientists employ this linker to attach PEG chains to proteins, enabling better separation, identification, and quantification in mass spectrometry-based proteomics. It also aids in glycoprotein analysis .

- Application : Researchers use this compound to label specific proteins or peptides with fluorescent dyes, biotin, or other tags. The PEG spacer minimizes steric hindrance, allowing efficient labeling without disrupting protein function .

- Application : By attaching t-Boc-Aminooxy-PEG11-amine to antibodies, researchers create ADCs that selectively deliver potent drugs to cancer cells. The PEG linker ensures stability and reduces immunogenicity .

- Application : In drug discovery, PROTACs (PROteolysis TArgeting Chimeras) recruit E3 ligases to degrade specific proteins. This linker helps connect the target-binding moiety with the E3 ligase-recruiting moiety, enhancing PROTAC efficacy .

Bioconjugation and Drug Delivery

PEGylation

Proteomics and Glycoproteomics

Chemical Biology and Targeted Labeling

Antibody-Drug Conjugates (ADCs)

Chemical Synthesis and PROTACs

Mécanisme D'action

Target of Action

t-Boc-Aminooxy-PEG11-amine, also known as Amino-dPEG™(11)-aminoxy-Boc, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The ligand for the E3 ubiquitin ligase in the compound recruits the E3 ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway, a crucial cellular process for protein degradation . By degrading specific target proteins, the compound can influence various biochemical pathways depending on the function of the target protein .

Pharmacokinetics

As a protac linker, it’s designed to enhance the cellular uptake, and the peg spacer could potentially improve the solubility and stability of the compound .

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to the modulation of cellular processes and pathways in which the target protein is involved .

Action Environment

The action of t-Boc-Aminooxy-PEG11-amine is influenced by the intracellular environment, particularly the presence and activity of the ubiquitin-proteasome system . Environmental factors such as pH could potentially affect the stability and efficacy of the compound .

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60N2O14/c1-29(2,3)45-28(32)31-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35-9-8-34-7-6-33-5-4-30/h4-27,30H2,1-3H3,(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWAQAPDDJDPTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60N2O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Boc-Aminooxy-PEG11-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)

![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)